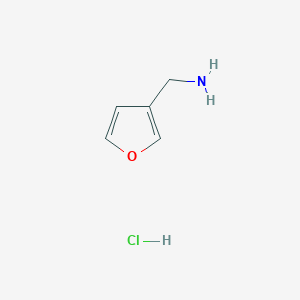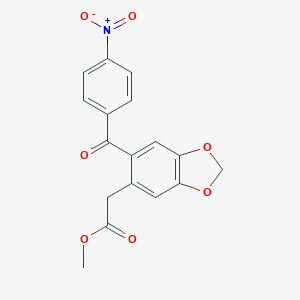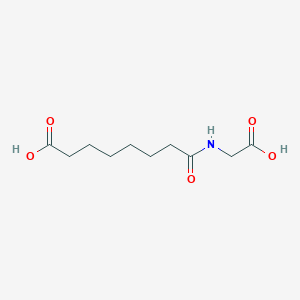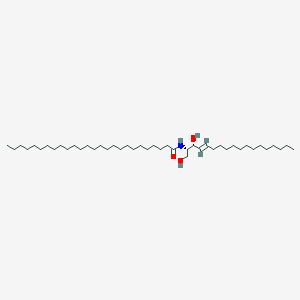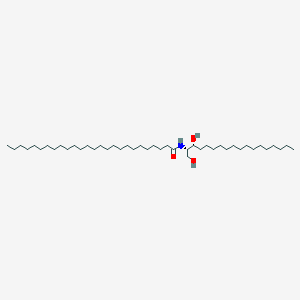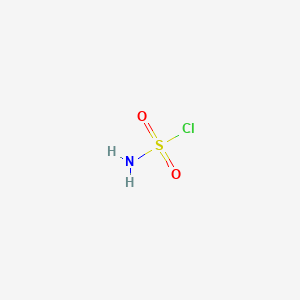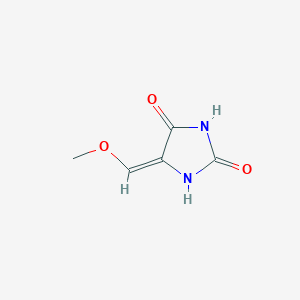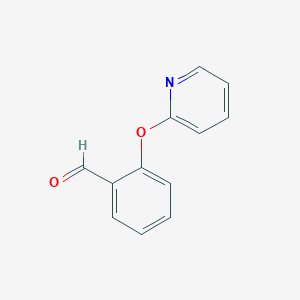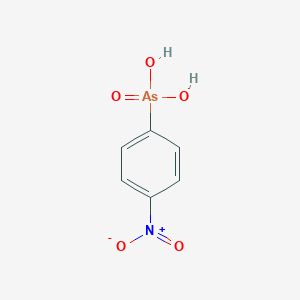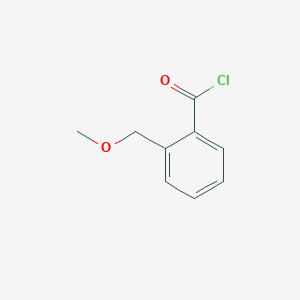
2-(Methoxymethyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)benzoyl chloride, also known as MBOC chloride, is a chemical compound that is widely used in scientific research. It is an important reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. MBOC chloride is a colorless liquid with a pungent odor, and it is highly reactive with water and other nucleophiles.
科学的研究の応用
2-(Methoxymethyl)benzoyl chloride chloride is a versatile reagent that can be used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer agents, and anti-viral agents. 2-(Methoxymethyl)benzoyl chloride chloride is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, 2-(Methoxymethyl)benzoyl chloride chloride is used in the synthesis of materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Methoxymethyl)benzoyl chloride chloride is based on its reactivity with nucleophiles. 2-(Methoxymethyl)benzoyl chloride chloride reacts with nucleophiles, such as amines and alcohols, to form esters and amides. This reaction is typically catalyzed by a base, such as pyridine. The reaction proceeds via an intermediate, which is formed by the attack of the nucleophile on the carbonyl carbon of 2-(Methoxymethyl)benzoyl chloride chloride. The intermediate is then converted to the final product by the elimination of the leaving group, which is typically chloride ion.
生化学的および生理学的効果
2-(Methoxymethyl)benzoyl chloride chloride is not used as a drug, and therefore its biochemical and physiological effects are not well-studied. However, it is known that 2-(Methoxymethyl)benzoyl chloride chloride is highly reactive with water and other nucleophiles, and therefore it can cause irritation and damage to the skin, eyes, and respiratory system. 2-(Methoxymethyl)benzoyl chloride chloride should be handled with care, and appropriate safety precautions should be taken when working with this compound.
実験室実験の利点と制限
2-(Methoxymethyl)benzoyl chloride chloride is a useful reagent for the synthesis of various organic compounds, and it has several advantages over other reagents. First, 2-(Methoxymethyl)benzoyl chloride chloride is highly reactive, and therefore it can be used in reactions that require a high degree of selectivity and efficiency. Second, 2-(Methoxymethyl)benzoyl chloride chloride is readily available and relatively inexpensive, which makes it a cost-effective reagent for lab experiments. However, 2-(Methoxymethyl)benzoyl chloride chloride has several limitations as well. It is highly reactive with water and other nucleophiles, which makes it difficult to handle and store. Additionally, 2-(Methoxymethyl)benzoyl chloride chloride can be toxic and hazardous, and therefore appropriate safety precautions should be taken when working with this compound.
将来の方向性
There are several future directions for the research on 2-(Methoxymethyl)benzoyl chloride chloride. First, the development of new synthetic methods for 2-(Methoxymethyl)benzoyl chloride chloride could lead to more efficient and selective reactions. Second, the application of 2-(Methoxymethyl)benzoyl chloride chloride in the synthesis of new pharmaceuticals and materials could lead to the discovery of new drugs and materials with improved properties. Third, the study of the biochemical and physiological effects of 2-(Methoxymethyl)benzoyl chloride chloride could lead to a better understanding of its toxicity and safety hazards. Finally, the development of new safety protocols and guidelines for handling and storing 2-(Methoxymethyl)benzoyl chloride chloride could improve the safety of lab experiments involving this compound.
合成法
2-(Methoxymethyl)benzoyl chloride chloride can be synthesized by reacting 2-hydroxymethylbenzoic acid with thionyl chloride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then converted to 2-(Methoxymethyl)benzoyl chloride chloride. The yield of this reaction is typically high, and the purity of the product can be easily achieved by distillation or recrystallization.
特性
CAS番号 |
132532-70-8 |
|---|---|
製品名 |
2-(Methoxymethyl)benzoyl chloride |
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC名 |
2-(methoxymethyl)benzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |
InChIキー |
UEDWJPTXUNXYSK-UHFFFAOYSA-N |
SMILES |
COCC1=CC=CC=C1C(=O)Cl |
正規SMILES |
COCC1=CC=CC=C1C(=O)Cl |
同義語 |
Benzoyl chloride, 2-(methoxymethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



